molecular formula C18H18N6O3 B2395083 2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034402-64-5

2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2395083
CAS No.: 2034402-64-5
M. Wt: 366.381
InChI Key: XDLLINMCABREEX-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one is a compound of interest in the field of chemistry due to its unique structure and potential applications. This compound features a pyridazinone core, substituted with various functional groups that confer specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multistep synthesis. The synthesis may start from commercially available starting materials like pyridazinone derivatives, followed by successive functional group manipulations to introduce the desired substituents.

A common synthetic route could involve:

  • Formation of the pyridazinone core.

  • Introduction of the phenoxymethyl group via nucleophilic substitution.

  • Formation of the azetidine ring through cyclization.

  • Attachment of the triazole ring via click chemistry (CuAAC reaction).

Industrial Production Methods

Industrial-scale production might optimize these steps for higher yields and cost efficiency. This often involves the use of automated reaction systems and continuous flow processes to maintain consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

  • Cyclization

Common Reagents and Conditions

Typical reagents might include:

  • Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

  • Reducing agents (e.g., sodium borohydride)

  • Substitution reagents (e.g., alkyl halides)

The conditions often involve controlled temperature and pH to ensure selective reactions.

Major Products

From these reactions, you may obtain:

  • Oxidized derivatives with hydroxyl or carbonyl groups.

  • Reduced derivatives with simplified functional groups.

  • Substituted products introducing new functional groups like alkyl, aryl, or halogens.

Scientific Research Applications

2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one has diverse applications across multiple scientific fields:

Chemistry

  • As an intermediate in organic synthesis.

  • In the development of new synthetic methodologies.

Biology

  • As a ligand in studying protein interactions.

  • In bioorthogonal chemistry for labeling biomolecules.

Medicine

  • Potential therapeutic agent due to its bioactive scaffold.

  • Used in drug discovery and development as a lead compound.

Industry

  • In the production of polymers and materials with unique properties.

  • As a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on the application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their function. The pathways involved often include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Pyridazinone derivatives: Known for their diverse biological activities.

  • Triazole derivatives: Widely used in pharmaceuticals and materials science.

Unique Characteristics

What sets 2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one apart is its combined structural features, which confer specific properties that may enhance its performance in various applications compared to other similar compounds.

Properties

IUPAC Name

2-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-17-7-4-8-19-24(17)12-18(26)22-10-15(11-22)23-9-14(20-21-23)13-27-16-5-2-1-3-6-16/h1-9,15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLLINMCABREEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C=C(N=N3)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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